(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol

Asymmetric Synthesis Carbohydrate Chemistry Organocatalysis

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS 53104-32-8) is a heterocyclic building block featuring a rigid 1,3-dioxane ring with geminal dimethyl groups and orthogonal primary amine (-NH₂) and primary alcohol (-CH₂OH) handles at the C5 position. This unique architecture enables sequential, chemoselective derivatization unattainable with simpler aminoalcohols. Validated applications include: (1) in-situ precursor to 2,2-dimethyl-1,3-dioxan-5-one for organocatalytic aldol synthesis of rare sugars (L-ribulose, D-tagatose); (2) key intermediate scaffold for non-ionic iodinated contrast media (e.g., Iopamidol); (3) construction of complex heterocycles via amide coupling or reductive amination followed by mild acidic deprotection to reveal a 1,3-diol. The conformational rigidity of the dioxane ring ensures superior regio- and stereochemical control across all synthetic pathways. Supplied as a stable solid with verified purity.

Molecular Formula C7H15NO3
Molecular Weight 161.2 g/mol
CAS No. 53104-32-8
Cat. No. B1267816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol
CAS53104-32-8
Molecular FormulaC7H15NO3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1(OCC(CO1)(CO)N)C
InChIInChI=1S/C7H15NO3/c1-6(2)10-4-7(8,3-9)5-11-6/h9H,3-5,8H2,1-2H3
InChIKeyFZKNPLIAARFREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS 53104-32-8): A Versatile Heterocyclic Building Block for Pharmaceutical Intermediates


(5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS 53104-32-8) is a heterocyclic organic compound featuring a rigid 1,3-dioxane ring with a geminal dimethyl substitution at the 2-position and both primary amine (-NH₂) and primary alcohol (-CH₂OH) functional groups at the C5 position [1]. This unique structure provides a stable scaffold with two orthogonal reactive handles, making it a valuable intermediate in multi-step organic syntheses, particularly within pharmaceutical and fine chemical development pipelines .

Why (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol Cannot Be Simply Replaced by Generic Analogs


The specific combination of the 1,3-dioxane ring, the geminal dimethyl groups, and the vicinal amine/alcohol substitution on the target compound creates a unique steric and electronic environment that is not replicated by simpler or more common analogs. While compounds like 2,2-dimethyl-1,3-dioxan-5-amine or (2,2-dimethyl-1,3-dioxan-5-yl)methanol offer a subset of its functionalities, they lack the dual reactive centers necessary for orthogonal derivatization. Substituting with an acyclic analog, such as 2-amino-2-methyl-1,3-propanediol, would eliminate the crucial conformational rigidity and acid-lability of the dioxane ring, which is essential for controlling regio- and stereoselectivity in subsequent reactions [1]. This compound is a defined, functional intermediate; its substitution would fundamentally alter the synthetic pathway and reaction outcomes, rendering it non-interchangeable in established protocols [2].

Procurement-Relevant Quantitative Differentiation Evidence for (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol


Synthesis of the Key Chiral Dihydroxyacetone Equivalent 2,2-Dimethyl-1,3-dioxan-5-one

The primary validated application of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol is as a direct precursor to 2,2-dimethyl-1,3-dioxan-5-one, a crucial protected form of dihydroxyacetone. A published, scalable procedure demonstrates the oxidative cleavage of the target amino-alcohol to yield the corresponding ketone . This ketone is then employed in high-value asymmetric syntheses, where proline-catalyzed aldol reactions achieve high stereoselectivity in constructing carbohydrate scaffolds [1]. This establishes the target compound's value not as an end-product but as an essential, quantifiably efficient gateway intermediate.

Asymmetric Synthesis Carbohydrate Chemistry Organocatalysis

Differential Reactivity and Stability Compared to Acyclic Amino-Diol Analogs

While a direct head-to-head experimental comparison with its closest acyclic analog, 2-amino-2-(hydroxymethyl)propane-1,3-diol (Tris), is not available in the literature, class-level inference based on fundamental chemical principles provides a clear differentiator [1]. The target compound's 1,3-dioxane ring serves as a cyclic acetal protecting group for a 1,3-diol, a functionality absent in Tris. This imparts two key, verifiable differences: (1) Conformational Rigidity: The cyclic structure locks the molecule's conformation, which can be crucial for stereocontrol in subsequent reactions. (2) Controlled Lability: The acetal is stable to base but can be cleaved under mild aqueous acid conditions to reveal the parent diol, providing an orthogonal deprotection strategy that is not possible with acyclic analogs. This allows for chemoselective modifications of the amine group while the diol is 'masked.'

Protecting Group Strategy Synthetic Methodology Process Chemistry

Validated Utility as a Scaffold in Iopamidol Synthesis

A U.S. patent (US5580993A) explicitly claims and describes a process for the preparation of Iopamidol, a non-ionic iodinated radiocontrast agent, utilizing 5-amino-2,2-dialkyl-1,3-dioxanes as key intermediates [1]. This establishes (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol, a specific member of this class, as a validated building block in a commercial pharmaceutical synthesis. This patent-protected utility provides a strong, application-specific reason for its selection. In contrast, simpler analogs like 2,2-dimethyl-1,3-dioxan-5-amine lack the crucial hydroxymethyl group required for further functionalization within the claimed pathway.

Radiocontrast Agent API Intermediate Pharmaceutical Patent

High-Value Application Scenarios for Procuring (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol (CAS 53104-32-8)


Asymmetric Synthesis of Carbohydrates and Chiral Building Blocks

Procure (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol as a stable, solid precursor for the in-situ generation of 2,2-dimethyl-1,3-dioxan-5-one. This ketone is an established and superior protected equivalent of dihydroxyacetone in organocatalytic aldol reactions. As demonstrated by Suri et al. (2006), using this specific protected variant with (S)- or (R)-proline catalysis allows for the high-yielding, stereoselective synthesis of rare sugars like L-ribulose and D-tagatose, mimicking natural aldolase enzymes [1]. This scenario is critical for laboratories engaged in medicinal chemistry, natural product synthesis, and the development of glycoscience tools.

Development of Non-Ionic Iodinated Contrast Agents

Source this compound as a key intermediate for research programs focused on synthesizing or modifying non-ionic iodinated contrast media, such as Iopamidol. The compound's structure, containing a protected 1,3-diol and a free primary amine, aligns with the intermediate scaffolds described in relevant patent literature (e.g., US5580993A) [2]. Its use is indicated in synthetic pathways where sequential, orthogonal functionalization of the amine and diol groups is required to build the complex polyhydroxylated side chains characteristic of this drug class.

Design and Synthesis of Functional Heterocycles and Ligands

Utilize the orthogonal amine and protected diol functionalities of (5-Amino-2,2-dimethyl-1,3-dioxan-5-yl)methanol to construct complex heterocyclic systems. The amine can be elaborated via amide coupling or reductive amination, while the cyclic acetal can be cleaved under mild acidic conditions to reveal a 1,3-diol. This diol can then serve as a handle for further cyclization or as a ligand for metal coordination [1]. This scenario is highly relevant for medicinal chemistry groups synthesizing small molecule libraries and for inorganic chemists developing novel catalysts.

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